4-(3,5-Difluorophenyl)-1-ethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Difluorophenyl)-1-ethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the 3,5-difluorophenyl group and the ethyl substituent on the pyrazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenyl)-1-ethyl-1H-pyrazole typically involves the reaction of 3,5-difluorobenzaldehyde with ethylhydrazine in the presence of a base. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of hydropyrazoles.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Hydropyrazoles.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-(3,5-Difluorophenyl)-1-ethyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- 3-(3,5-Difluorophenyl)propionic acid
- 4-(3,5-Difluorophenyl)-3H-pyrrolo[2,3-b]pyridin-3-ylidene
Uniqueness
4-(3,5-Difluorophenyl)-1-ethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H10F2N2 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)-1-ethylpyrazole |
InChI |
InChI=1S/C11H10F2N2/c1-2-15-7-9(6-14-15)8-3-10(12)5-11(13)4-8/h3-7H,2H2,1H3 |
InChI Key |
RVXIPUCTBMVDQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.